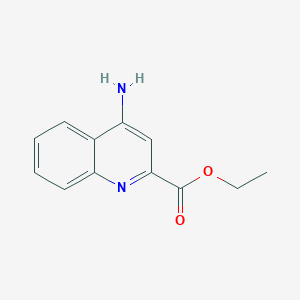

3-アミノ-1H-1,2,4-トリアゾール-1-カルボン酸tert-ブチル

説明

“tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate” is a compound that belongs to the class of 1,2,3-triazoles . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis Analysis

The synthesis of “tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate” involves a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .

科学的研究の応用

創薬と製薬への応用

3-アミノ-1H-1,2,4-トリアゾール-1-カルボン酸tert-ブチルの核心構造であるトリアゾール環は、医薬品化学において重要なモチーフです . アミド結合に似ており、高い化学的安定性と水素結合形成能力を備えています . この化合物は、特に新規な抗痙攣薬、抗菌薬、抗がん剤の開発のための足場として、新規医薬品の開発に使用できます .

有機合成

有機化学において、トリアゾールコアは汎用性の高い中間体として役立ちます。様々な条件下での反応性と安定性により、複雑な分子の合成を促進することができます。 特に銅(I)触媒によるアジド-アルキン環状付加反応(CuAAC)において、触媒サイクルの配位子として作用する能力は、多様な有機分子の構築に役立ちます .

高分子化学

3-アミノ-1H-1,2,4-トリアゾール-1-カルボン酸tert-ブチル内のトリアゾールユニットは、ポリマーに組み込んで、その熱安定性と機械的特性を向上させることができます。 ポリマー骨格への組み込みにより、高性能用途に適した独特の特性を持つ材料が得られます .

超分子化学

水素結合を形成する能力と強い双極子モーメントにより、トリアゾール環は超分子構造の設計に最適な候補となります。 これらの構造は、分子センサー、スイッチ、自己組織化材料の作製に応用できます .

生体分子結合と化学生物学

この化合物の生体適合性と速い反応速度は、生体分子結合目的において理想的です。 様々な基質や互いに生体分子を結合させるために使用できます。これは、生物システムの研究や診断ツールの開発において不可欠です .

蛍光イメージング

化学生物学の分野では、蛍光イメージングは細胞プロセスを可視化する強力な手法です。 トリアゾール環は蛍光特性を発揮するように修飾することができ、3-アミノ-1H-1,2,4-トリアゾール-1-カルボン酸tert-ブチルは、新規イメージング剤の開発に適した候補となります .

材料科学

トリアゾール環の熱安定性や電子特性などのユニークな特性により、材料科学で活用できます。 特定の電気的、光学的、または機械的特性を持つ新しい材料の開発に貢献できます .

農薬化学

3-アミノ-1H-1,2,4-トリアゾール-1-カルボン酸tert-ブチルのようなトリアゾール構造を持つ化合物は、新しい農薬の開発に使用できます。 生物活性と安定性により、除草剤、殺虫剤、殺菌剤の作成の可能性は高いです .

作用機序

Target of Action

Compounds with similar structures have been reported to have a wide range of biological activity and medicinal applications .

Mode of Action

It’s worth noting that similar compounds have been used as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), which accelerates reaction rates and suppresses cell cytotoxicity .

Biochemical Pathways

Compounds with similar structures have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall .

Result of Action

Similar compounds have been reported to have a wide range of biological activity and medicinal applications .

Action Environment

It’s worth noting that similar compounds have been reported to have enhanced biological activity when a tert-butyl group is introduced .

生化学分析

Biochemical Properties

Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and dipole interactions with biological receptors, making it a valuable pharmacophore in drug discovery . It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs, and can inhibit or activate these enzymes depending on the context .

Cellular Effects

The effects of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .

Molecular Mechanism

At the molecular level, tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and growth . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm .

Metabolic Pathways

Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Additionally, it may require specific cofactors for its metabolic activity, further highlighting its complex role in biochemical processes .

Transport and Distribution

Within cells and tissues, tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, it may be actively transported into cells via specific transporters or bind to plasma proteins, influencing its bioavailability and distribution .

Subcellular Localization

The subcellular localization of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

特性

IUPAC Name |

tert-butyl 3-amino-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-5(8)10-11/h4H,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXSRCUWKNZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-84-8 | |

| Record name | tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone hydrobromide](/img/structure/B1379261.png)

methanone hydrobromide](/img/structure/B1379262.png)

methanone hydrobromide](/img/structure/B1379264.png)

methanone hydrobromide](/img/structure/B1379271.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)